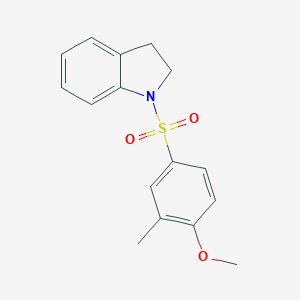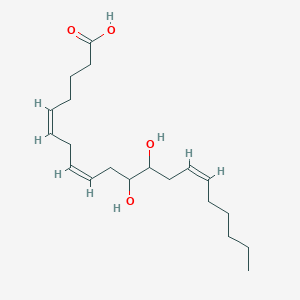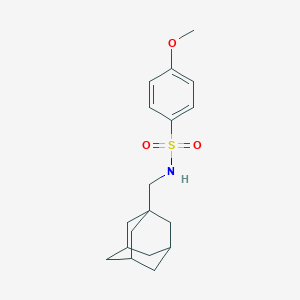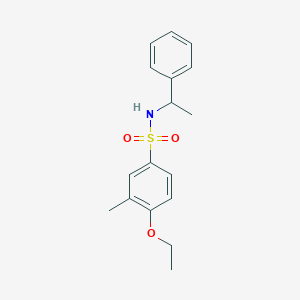
N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide, also known as ADMS, is a sulfonamide-based compound that has gained significant attention in recent years for its potential use in scientific research. ADMS is a highly selective and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the pathogenesis of several diseases, including diabetes, obesity, and cancer.
Wirkmechanismus
N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide is a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in the phosphorylation of insulin receptor substrate 1 (IRS-1) and other downstream signaling molecules, resulting in improved insulin signaling and glucose uptake in insulin-sensitive tissues such as liver, muscle, and adipose tissue.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling and glucose homeostasis, N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide has been shown to have other biochemical and physiological effects. For example, N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which play a key role in the development of atherosclerosis. N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide has also been shown to have anti-inflammatory activity, as PTP1B is involved in the regulation of several pro-inflammatory signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide as a research tool is its high selectivity for PTP1B, as it does not inhibit other protein tyrosine phosphatases at concentrations that are effective against PTP1B. This allows for the specific study of PTP1B function in various biological systems. However, one limitation of N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide scaffold. Another area of interest is the study of the physiological and pathophysiological roles of PTP1B in various tissues and disease states. Finally, the development of N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide-based therapeutics for the treatment of diabetes, obesity, and cancer is an area of active research.
Synthesemethoden
The synthesis of N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 1-adamantylmethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonylurea, which is then converted to N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide by treatment with hydroxylamine hydrochloride. The overall yield of N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide is typically around 50%.
Wissenschaftliche Forschungsanwendungen
N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide has been extensively studied for its potential use in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and inhibition of PTP1B activity has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes and obesity. N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide has also been shown to have anti-cancer activity, as PTP1B is overexpressed in many types of cancer and is involved in tumor cell growth and survival.
Eigenschaften
Produktname |
N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide |
|---|---|
Molekularformel |
C19H27NO4S |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
N-(1-adamantylmethyl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C19H27NO4S/c1-23-17-4-3-16(8-18(17)24-2)25(21,22)20-12-19-9-13-5-14(10-19)7-15(6-13)11-19/h3-4,8,13-15,20H,5-7,9-12H2,1-2H3 |
InChI-Schlüssel |
DITNAGKYFWRBOO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)



![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)



![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)



![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one](/img/structure/B223366.png)